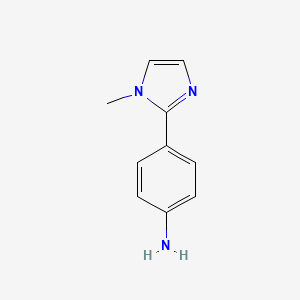

4-(1-methyl-1H-imidazol-2-yl)aniline

Description

4-(1-Methyl-1H-imidazol-2-yl)aniline is an aromatic amine featuring a para-substituted aniline ring linked to a methylated imidazole moiety. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is substituted at the 1-position with a methyl group, enhancing steric and electronic stability compared to non-methylated analogs. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science, due to its dual functional groups (amine and imidazole) that enable diverse reactivity .

Properties

Molecular Formula |

C10H11N3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

4-(1-methylimidazol-2-yl)aniline |

InChI |

InChI=1S/C10H11N3/c1-13-7-6-12-10(13)8-2-4-9(11)5-3-8/h2-7H,11H2,1H3 |

InChI Key |

NVNMCWWSSZFLCY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1C2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-imidazol-2-yl)aniline typically involves the reaction of 1-methylimidazole with aniline derivatives under specific conditions. One common method involves the use of a coupling reagent to facilitate the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 4-(1-methyl-1H-imidazol-2-yl)aniline may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-imidazol-2-yl)aniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.

Substitution: The aniline group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under conditions like reflux or microwave irradiation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole amines. Substitution reactions can lead to a variety of substituted aniline derivatives.

Scientific Research Applications

4-(1-methyl-1H-imidazol-2-yl)aniline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-imidazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The aniline group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional and Substitutional Isomers

4-(2-Methyl-1H-imidazol-1-yl)aniline

- Structural Difference : The methyl group is at the 2-position of the imidazole, and the imidazole is attached to the aniline via the 1-position.

- Impact: This positional isomerism alters electronic distribution.

- Physical Properties : Melting point (mp) 132.5°C–134.5°C, indicating higher crystallinity than its 1-methyl counterpart .

2-(4-Methyl-1H-imidazol-2-yl)aniline

- Structural Difference : The imidazole is attached to the ortho position of the aniline ring.

- Impact : Ortho substitution introduces steric hindrance, reducing rotational freedom and possibly limiting binding efficiency in receptor-ligand interactions. The NH₂ group’s proximity to the imidazole may also influence tautomerism .

Ring-Modified Derivatives

4-(1H-Benzo[d]imidazol-2-yl)aniline Derivatives

- Structural Difference : A benzene ring is fused to the imidazole (forming benzimidazole).

- Impact : Increased aromaticity and molecular weight (e.g., PB1 in ) enhance π-π stacking interactions but reduce solubility in polar solvents. Derivatives like N-((1H-indol-1-yl)methyl)-2-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline () show enhanced bioactivity due to chloro substituents, which increase lipophilicity and membrane permeability .

4-(4,5-Dihydro-1H-imidazol-2-yl)aniline

- Structural Difference : The imidazole is partially saturated (4,5-dihydroimidazole).

- Impact: Reduced aromaticity decreases conjugation, lowering thermal stability.

Linker-Modified Analogs

4-(1H-Imidazol-1-ylmethyl)aniline

- Structural Difference : A methylene (-CH₂-) spacer separates the imidazole and aniline.

- Impact: Increased molecular flexibility may improve binding to larger active sites but reduce structural rigidity. The mp (128–130°C) is lower than non-linked analogs, suggesting weaker intermolecular forces .

Schiff Base Derivatives

Substituent Effects

Chloro-Substituted Analogs

Methoxy and Trimethoxy Derivatives

Key Comparative Data

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Features |

|---|---|---|---|---|

| 4-(1-Methyl-1H-imidazol-2-yl)aniline | C₁₀H₁₁N₃ | 173.22 | Not reported | High stability, balanced lipophilicity |

| 4-(2-Methyl-1H-imidazol-1-yl)aniline | C₁₀H₁₁N₃ | 173.21 | 132.5–134.5 | Higher crystallinity, reduced basicity |

| 4-(1H-Benzo[d]imidazol-2-yl)aniline | C₁₃H₁₁N₃ | 209.25 | >200 (decomposes) | Enhanced π-π stacking, lower solubility |

| 4-(1H-Imidazol-1-ylmethyl)aniline | C₁₀H₁₁N₃ | 173.22 | 128–130 | Flexible linker, moderate intermolecular forces |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.